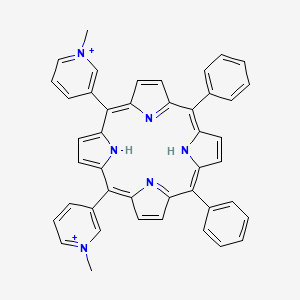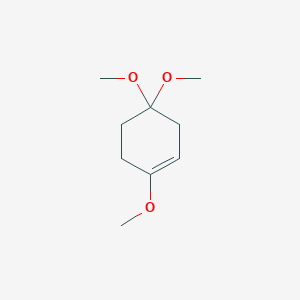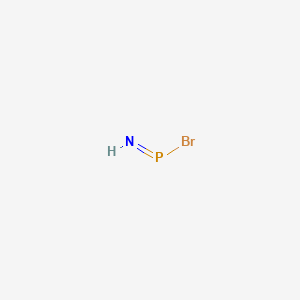![molecular formula C18H23NSi B14294485 Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- CAS No. 115652-22-7](/img/structure/B14294485.png)
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenylmethyl group, which is further substituted with a 2,6-dimethylphenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable phenylmethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired silane compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties.
Biology
In biological research, this compound can be used as a labeling agent for biomolecules, facilitating the study of biological processes at the molecular level.
Medicine
Industry
Industrially, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used in the production of high-performance coatings and adhesives, where its chemical stability and reactivity contribute to improved product performance.
Mecanismo De Acción
The mechanism by which Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- exerts its effects involves the interaction of its silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilylphenylmethane
- Phenyltrimethylsilane
Uniqueness
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is unique due to the presence of the 2,6-dimethylphenyl imino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
By understanding the synthesis, reactions, applications, and mechanisms of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-, researchers and industry professionals can harness its potential for various innovative applications.
Propiedades
Número CAS |
115652-22-7 |
|---|---|
Fórmula molecular |
C18H23NSi |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1-phenyl-1-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-10-9-11-15(2)17(14)19-18(20(3,4)5)16-12-7-6-8-13-16/h6-13H,1-5H3 |
Clave InChI |
GZGDACJPJNCCIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)



![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

